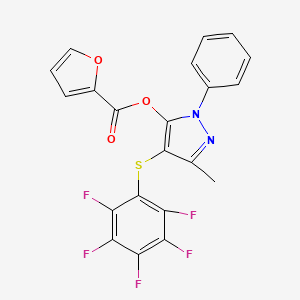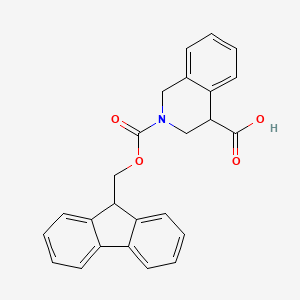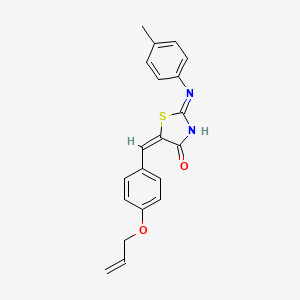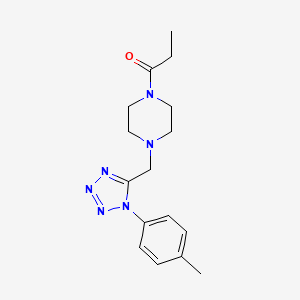
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of key intermediates related to this compound, such as 2-(4-carbosulfonylphenyl)-1-(6-methyl-3-pyridinyl)ethanone, involves processes like Friedel-Crafts acylation and Oxidation. These intermediates are significant in pharmaceutical synthesis, particularly in the production of drugs like Etoricoxib (Pan Hai-ya, 2012).
Biological Evaluation and Potential Therapeutic Uses
- Compounds derived from similar chemical structures have been evaluated for their potential antidepressant and nootropic activities. Studies have shown that specific substitutions on the aryl ring can significantly enhance these activities, indicating the potential for developing CNS active agents (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).
Antibacterial and Antimicrobial Properties
- Research has demonstrated that compounds with a similar structure to 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone possess notable antibacterial activities. For instance, novel Schiff base and Azetidinone derivatives have been synthesized and shown to be effective against bacteria like Staphylococcus aureus and Escherichia coli (Kamal Vashi, H. Naik, 2004).
Antiviral Activities
- Some studies have focused on synthesizing heterocyclic compounds from similar structures and evaluating their antiviral activities. These include investigations into the cytotoxicity and effectiveness against viruses like HSV1 and HAV-MBB (F. Attaby, A. Elghandour, M. A. Ali, Yasser M. Ibrahem, 2006).
Antioxidant, Antimicrobial, and Antitubercular Activities
- There is research exploring the synthesis of pyrimidine-Azetidinone analogues and their subsequent evaluation for antioxidant, antimicrobial, and antitubercular activities. These studies provide insights into designing antibacterial and antituberculosis active compounds for therapeutic use (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).
Application in Synthesis of Ligands and Complexes
- The compound has also been utilized in the preparation and structure analysis of various ligands and complexes. This includes the synthesis of CC'N-Osmium complexes using 2-Azetidinones as precursors, highlighting its utility in inorganic chemistry and materials science (Luis Casarrubios, Miguel A. Esteruelas, Carmen Larramona, Jaime G. Muntaner, E. Oñate, M. Sierra, 2015).
Corrosion Inhibition
- The compound and its derivatives have been evaluated as corrosion inhibitors, particularly in environments like hydrochloric acid. Studies show that these compounds can significantly inhibit corrosion in metals like carbon steel (M. Hegazy, A. Hasan, M. M. Emara, Mostafa F. Bakr, A. Youssef, 2012).
properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14(2)26(23,24)18-7-5-15(6-8-18)10-19(22)21-12-17(13-21)25-16-4-3-9-20-11-16/h3-9,11,14,17H,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGHOIZSEVFRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide](/img/structure/B2456505.png)

![N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456508.png)
![4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid](/img/structure/B2456509.png)




![4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride](/img/structure/B2456518.png)


![Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate](/img/structure/B2456524.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2456527.png)